molecular formula C4H10N2 B183385 Azetidin-3-ylmethanamine CAS No. 116770-48-0

Azetidin-3-ylmethanamine

Cat. No. B183385
M. Wt: 86.14 g/mol
InChI Key: VMAXJDJIFGIBGH-UHFFFAOYSA-N
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Description

Azetidin-3-ylmethanamine is a chemical compound with the CAS Number: 116770-48-0 and a molecular weight of 86.14 . Its IUPAC name is 3-azetidinylmethanamine .


Synthesis Analysis

The synthesis of azetidines, including Azetidin-3-ylmethanamine, is an important yet underdeveloped research area . An efficient method to activate hydroxyl groups of amino alcohols has been developed, which avoids the use of toxic reagents and tolerates various functional groups . This strategy has been applied to the synthesis of functionalized p-methoxyphenyl-protected azetidines .


Molecular Structure Analysis

The InChI code for Azetidin-3-ylmethanamine is 1S/C4H10N2/c5-1-4-2-6-3-4/h4,6H,1-3,5H2 . This indicates that the molecule consists of 4 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

Azetidin-3-ylmethanamine has a molecular weight of 86.14 .

Scientific Research Applications

  • Azetidine derivatives have shown potential as anticonvulsant agents. Compounds synthesized from the reaction of indolinone and azetidinone moieties exhibited significant activity against seizures in preclinical models (Singh, Siddiqui, & Pandeya, 1994).

  • Azetidin-3-yl groups have been introduced into heteroaromatic bases using a Minisci reaction, demonstrating their utility in drug discovery, including applications in EGFR inhibitors, tyrosine kinase inhibitors, and antimalarial drugs (Duncton et al., 2009).

  • Novel azetidinone analogues incorporating 1,2,4-triazole have shown promising anti-tubercular activity, indicating their potential use in developing new treatments for tuberculosis (Thomas, George, & Harindran., 2014).

  • Azetidine derivatives have been evaluated for antileishmanial activity, with certain compounds showing activity comparable to clinically used drugs (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

  • Some azetidine derivatives have been studied as dopamine antagonists, showing potential as treatments for disorders involving dopaminergic systems (Metkar, Bhatia, & Desai, 2013).

  • Azetidin-3-ones, structurally similar to azetidin-3-ylmethanamine, have been synthesized and are considered valuable for the development of antibiotics and other biologically important compounds (Ye, He, & Zhang, 2011).

  • Spiro-azetidines and azetidinones have been evaluated as blockers of the T-type calcium channel, suggesting their potential in treating inflammatory and neuropathic pain (Smith et al., 2010).

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The focus of future research is on the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

azetidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-1-4-2-6-3-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAXJDJIFGIBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435545
Record name Azetidin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-ylmethanamine

CAS RN

116770-48-0
Record name Azetidin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Forsyth, PC Kearney, BG Kim, HWB Johnson… - Bioorganic & medicinal …, 2012 - Elsevier
… Both 1,3-cyclohexyldiamine 3 and azetidin-3-ylmethanamine 4 led to complete loss of JAK2 biochemical activity. Gratifyingly, 1,3-phenylenediamine analogue 5 improved not only JAK2 …
Number of citations: 33 www.sciencedirect.com

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